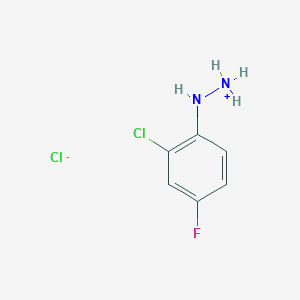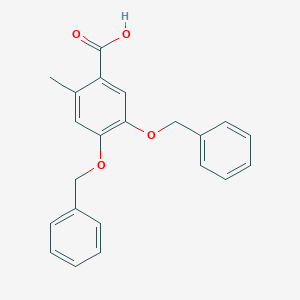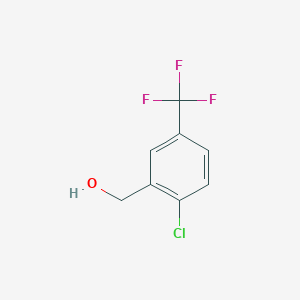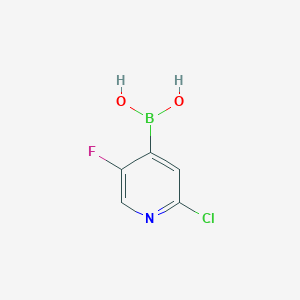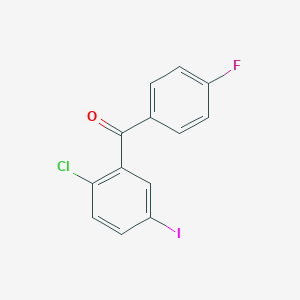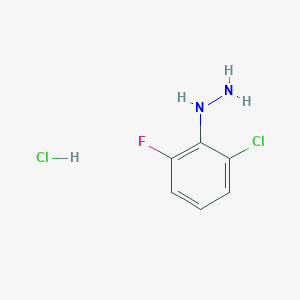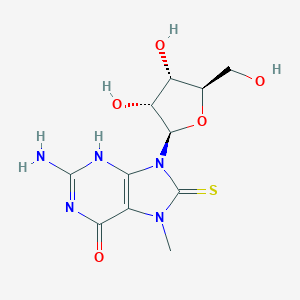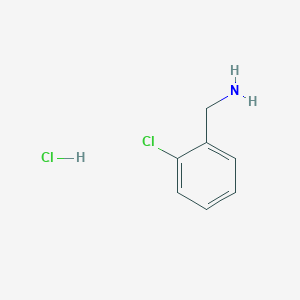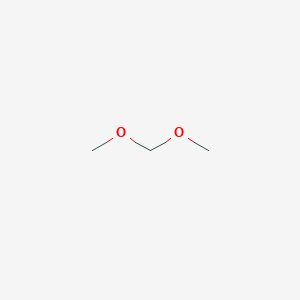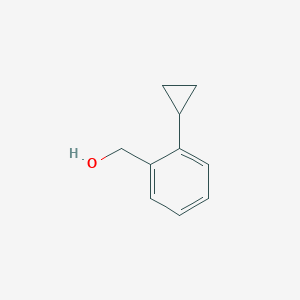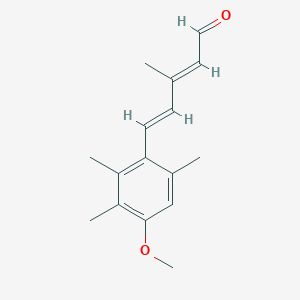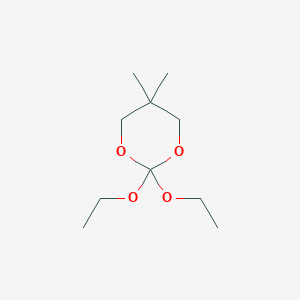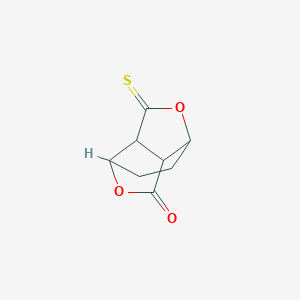![molecular formula C28H46O23 B151177 6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid CAS No. 136366-18-2](/img/structure/B151177.png)
6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid is a natural product found in Mesosphaerum suaveolens with data available.
Applications De Recherche Scientifique
1. Bi(V) Organic Framework Synthesis
The complex molecular structure of the title compound shares similarities with organic frameworks in bismuth chemistry. For example, Kumar and Mishra (2007) explored a bismuth organic framework involving a compound with a similar intricate structure, highlighting the potential for applications in material science, particularly in molecular arrangement and bond formation studies (R. Kumar & P. Mishra, 2007).
2. Computational Analysis in Diabetes Management
A computational study by Muthusamy and Krishnasamy (2016) investigated a compound structurally related to the one , revealing its potential in managing diabetes. This research underscores the significance of such compounds in therapeutic applications, particularly for conditions like diabetes (K. Muthusamy & Gopinath Krishnasamy, 2016).
3. Development of Novel Pharmaceutical Agents
Shainova et al. (2019) synthesized derivatives of a similar complex compound, demonstrating the role of these structures in creating new pharmaceutical agents. Their research indicates the potential for developing medications with unique therapeutic properties (R. S. Shainova et al., 2019).
4. Exploration in Coordination Chemistry
Research by Lan et al. (2008) on compounds with analogous structural complexity has revealed their utility in the study of coordination chemistry. These compounds help understand the formation of intricate molecular networks, which is crucial in the design of advanced materials (Y. Lan et al., 2008).
Propriétés
Numéro CAS |
136366-18-2 |
|---|---|
Nom du produit |
6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |
Formule moléculaire |
C28H46O23 |
Poids moléculaire |
750.6 g/mol |
Nom IUPAC |
6-[2-[4-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H46O23/c1-6-10(31)13(34)15(36)25(46-6)49-21-12(33)8(30)4-45-28(21)48-18-9(5-43-24(41)17(18)38)47-27-20(11(32)7(29)3-44-27)50-26-16(37)14(35)19(42-2)22(51-26)23(39)40/h6-22,24-38,41H,3-5H2,1-2H3,(H,39,40) |
Clé InChI |
DZWSEVGKERHGEZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |
Synonymes |
F-4-MGX fuco-4-O-methylglucuronoxylan L-fuco-4-O-methyl-D-glucurono-D-xylan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



